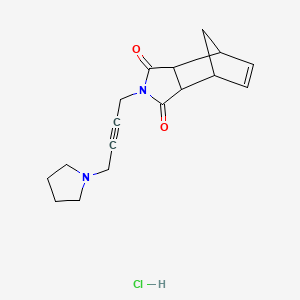![molecular formula C16H8O2S2 B14680771 Benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)- CAS No. 32819-84-4](/img/structure/B14680771.png)
Benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)- is an aromatic organic compound belonging to the benzothiophene family. Benzothiophenes are sulfur-containing heterocycles that are structurally similar to benzofurans and indoles. This compound is characterized by its unique structure, which includes a thiophene ring fused to a benzene ring, with additional functional groups that contribute to its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. This process forms a quaternary spirocyclization intermediate, which undergoes selective ipso-addition and S-migration to yield the desired product .
Industrial Production Methods: Industrial production of benzothiophene derivatives often involves the use of metal catalysts and elaborate starting materials. The construction of benzothiophene motifs demands harsh reaction conditions, which can reduce the efficiency of the existing protocols. recent advancements in green chemistry have led to the development of more efficient and environmentally friendly methods for producing these compounds .
Analyse Des Réactions Chimiques
Types of Reactions: Benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present on the benzothiophene ring.
Common Reagents and Conditions: Common reagents used in the reactions of benzothiophene derivatives include morpholine, piperidine, and pyrrolidine. For example, 2-phenyl- and 2-methyl-3-methoxybenzo[b]thiophen 1,1-dioxide undergo ring opening to form amides when treated with morpholine and piperidine, but react with pyrrolidine to yield enamines .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction of 3-benzyloxy-6(a) and 3-benzylthio-2-phenylbenzo[b]thiophen 1,1-dioxide with morpholine and piperidine yields the corresponding amide or thioamide, while the reaction with pyrrolidine produces enamines .
Applications De Recherche Scientifique
Benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)- has diverse applications in scientific research. In chemistry, it is used as a starting material for the synthesis of larger, bioactive structures. In biology and medicine, benzothiophene derivatives are found within the chemical structures of pharmaceutical drugs such as raloxifene, zileuton, and sertaconazole. These compounds are also used in the manufacturing of dyes, such as thioindigo .
Mécanisme D'action
The mechanism of action of benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can lead to the formation of bioactive intermediates. These intermediates can interact with cellular targets, such as enzymes and receptors, to exert their biological effects .
Comparaison Avec Des Composés Similaires
Benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)- is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include benzo[b]thiophene, thiophene, indene, benzofuran, and indole. Among these, benzo[b]thiophene is an isomer with the sulfur in the position adjacent to the benzene ring, making it more stable and commonly encountered .
Conclusion
Benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)- is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it a valuable starting material for the synthesis of bioactive molecules and industrial products. Continued research into its properties and applications will likely yield further advancements in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
32819-84-4 |
|---|---|
Formule moléculaire |
C16H8O2S2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
3-(3-oxo-2-benzothiophen-1-ylidene)-2-benzothiophen-1-one |
InChI |
InChI=1S/C16H8O2S2/c17-15-11-7-3-1-5-9(11)13(19-15)14-10-6-2-4-8-12(10)16(18)20-14/h1-8H |
Clé InChI |
LQARFQYQEKHFPO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C4=CC=CC=C4C(=O)S3)SC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide](/img/structure/B14680698.png)

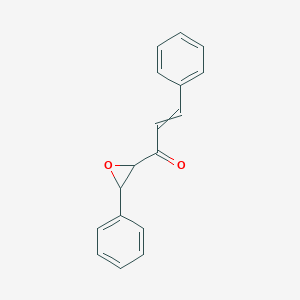

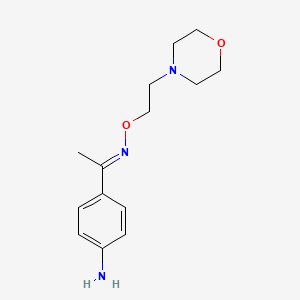

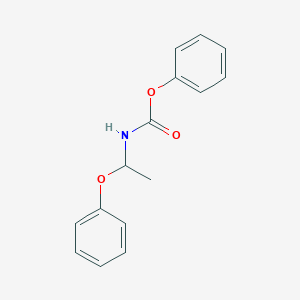
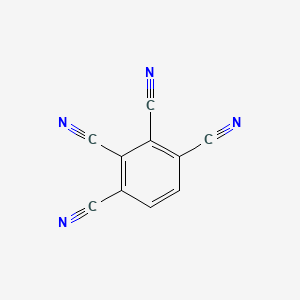
![N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide](/img/structure/B14680758.png)



